Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
CAS No.: 857361-90-1
Cat. No.: VC0164167
Molecular Formula: C8H14ClNS
Molecular Weight: 191.717
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857361-90-1 |
|---|---|
| Molecular Formula | C8H14ClNS |
| Molecular Weight | 191.717 |
| IUPAC Name | N-methyl-1-thiophen-3-ylpropan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H |
| Standard InChI Key | MOLMVRYJRLEFIQ-UHFFFAOYSA-N |
| SMILES | CC(CC1=CSC=C1)NC.Cl |
Introduction
Chemical Identity and Nomenclature
Primary Chemical Identifiers
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is a defined chemical entity with several systematic and alternative names. The compound is registered with specific chemical identifiers that enable its unambiguous identification in scientific literature and databases. These identifiers serve as critical reference points for researchers working with this compound.
The compound is formally identified through the following key identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 857361-90-1 |
| European Community (EC) Number | 878-526-2 |
| PubChem CID | 73994837 |
| InChI | InChI=1S/C8H13NS.ClH/c1-7(9-2)5-8-3-4-10-6-8;/h3-4,6-7,9H,5H2,1-2H3;1H |
| InChIKey | MOLMVRYJRLEFIQ-UHFFFAOYSA-N |
| SMILES | CC(CC1=CSC=C1)NC.Cl |
The compound has been documented in chemical databases since 2014, with recent updates to its record as of March 1, 2025 .
Synonyms and Alternative Nomenclature
Several synonyms exist for this compound, reflecting different naming conventions and structural interpretations:
-
methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
-
N-methyl-1-thiophen-3-ylpropan-2-amine;hydrochloride
-
Methiopropamine 3'-thiophene isomer (hydrochloride)
These alternative names provide researchers with multiple search terms when investigating this compound in scientific literature and chemical databases.
Structural Characteristics
Molecular Composition
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride has a defined molecular structure characterized by the following fundamental components:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClNS |
| Molecular Weight | 191.72 g/mol |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
| Covalently-Bonded Unit Count | 2 |
The compound consists of a thiophene ring connected at the 3-position to a propan-2-yl chain which bears a methylamine group, with the amine protonated and paired with a chloride counterion to form the hydrochloride salt .
Physical and Chemical Properties
Computed Molecular Properties
The physical and chemical properties of Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride have been computationally determined using various algorithms and models. These properties provide insights into the compound's potential behavior in different chemical environments and its possible interactions with biological systems.
| Property | Value | Computational Method |
|---|---|---|
| Exact Mass | 191.0535483 Da | PubChem 2.2 |
| Monoisotopic Mass | 191.0535483 Da | PubChem 2.2 |
| Topological Polar Surface Area | 40.3 Ų | Cactvs 3.4.8.18 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Complexity | 95.3 | Cactvs 3.4.8.18 |
These molecular descriptors suggest a compound with moderate complexity and limited hydrogen bonding capability. The topological polar surface area of 40.3 Ų indicates a compound with moderate polarity, which may influence its solubility characteristics and membrane permeability .
Spectroscopic Characteristics
Spectroscopic data available for this compound includes 13C NMR spectra. These spectral properties are valuable for compound identification and structural confirmation in analytical settings. The spectroscopic data is copyrighted by W. Robien, Institute of Organic Chemistry, University of Vienna (2016-2025) .
Structural Relationships and Analogues
Position Isomerism and Related Compounds
Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is structurally related to 2-Methiopropamine [1-(thiophen-2-yl)-2-methylaminopropane], which differs in the positioning of the thiophene substituent (2-position versus 3-position). This positional isomerism can significantly affect the compound's pharmacological and toxicological properties .
2-Methiopropamine has been identified as a thiophene analogue of methamphetamine and has been documented as a recreational stimulant. It was first seized by German police in 2011 and has since been recognized as a compound requiring inclusion in routine drug screening protocols .
| Hazard Statement | Code | Classification Category |
|---|---|---|
| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) |
| Causes skin irritation | H315 | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation | H319 | Serious eye damage/eye irritation (Category 2A) |
| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
The GHS pictogram associated with these hazards is the "Warning" signal, indicating moderate hazard severity .
Analytical Detection Methods
Sample Preparation Methods
For effective detection, appropriate sample preparation methods are crucial. For urine samples, the following preparation techniques have been effective for the related compound 2-Methiopropamine:
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Solid-phase extraction without enzymatic cleavage of conjugates
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Solid-phase extraction following enzymatic cleavage of conjugates
These sample preparation methods enhance the sensitivity and specificity of the analytical techniques, potentially allowing for the detection of Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride at low concentrations in biological matrices.
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